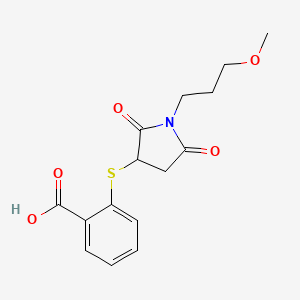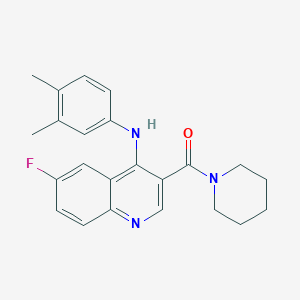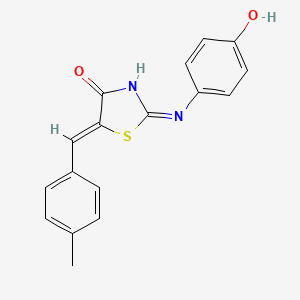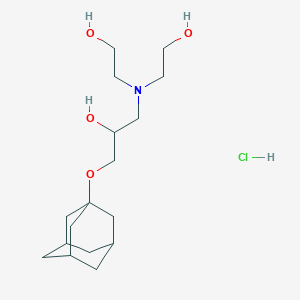
2,2'-((3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,2'-((3-((3s,5s,7s)-Adamantan-1-yloxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride is a useful research compound. Its molecular formula is C17H32ClNO4 and its molecular weight is 349.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Adamantane derivatives have been extensively studied for their unique chemical properties, including their stability and reactivity. A study by Gaynor et al. (2023) explored the synthesis of adamantane derivatives, showcasing the potential for creating biomimetic chelating ligands. These synthetic routes open up avenues for designing adamantane-based compounds with tailored functionalities for various research applications (Gaynor, McIntyre, & Creutz, 2023).
Biological and Medicinal Research
Adamantane-based compounds have shown promising biological activities. Kalita et al. (2015) reported on novel adamantane-tetrahydropyrimidine hybrids with significant anti-inflammatory properties. This highlights the potential of adamantane derivatives in medicinal chemistry, particularly in the development of new therapeutic agents (Kalita, Kaping, Nongkynrih, Singha, & Vishwakarma, 2015).
Material Science Applications
In material science, adamantane derivatives have been utilized to enhance the properties of polymers. Hsiao and Li (1998) synthesized adamantane-based polyimides, demonstrating the role of the adamantane-2,2-diyl unit in improving thermal stability and solubility of the polymers. This work suggests the potential of integrating adamantane structures into polymers for high-performance materials (Hsiao & Li, 1998).
Chemical Stability and Reactivity
The chemical stability and reactivity of adamantane derivatives have been a subject of interest. Research by Mello et al. (1990) on the polyoxyfunctionalization of adamantane using methyl(trifluoromethyl)dioxirane showcases the ability to introduce multiple functional groups onto the adamantane core under mild conditions, offering insights into the chemical manipulation of adamantane for various applications (Mello, Cassidei, Fiorentino, Fusco, & Curci, 1990).
properties
IUPAC Name |
1-(1-adamantyloxy)-3-[bis(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31NO4.ClH/c19-3-1-18(2-4-20)11-16(21)12-22-17-8-13-5-14(9-17)7-15(6-13)10-17;/h13-16,19-21H,1-12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVHAHXGVSUJNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[5-({[(4-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2566040.png)
![1-Azaspiro[4.6]undecan-3-ol](/img/structure/B2566041.png)
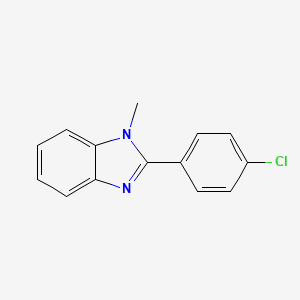
![2-[2-(Hydroxymethyl)imidazol-1-yl]ethanol;hydrochloride](/img/structure/B2566045.png)
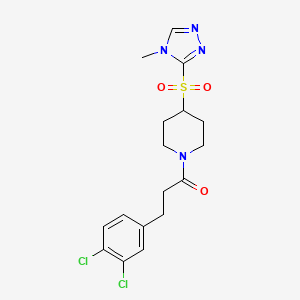
![N-[3-(3-Methoxyphenyl)cyclobutyl]oxirane-2-carboxamide](/img/structure/B2566048.png)

![N-(3-chloro-4-methylphenyl)-2-(6,9-difluoro-10-oxo-3,4,5,10-tetrahydrobenzo[b][1,6]naphthyridin-2(1H)-yl)acetamide](/img/structure/B2566051.png)
